molecular formula C24H19FN2O4S B2824010 2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 902584-57-0

2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2824010
CAS RN: 902584-57-0
M. Wt: 450.48
InChI Key: XKNAORMAYYNYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide” is a research chemical with the molecular formula C24H19FN2O4S . It has a molecular weight of 450.48 . This product is not intended for human or veterinary use.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C24H19FN2O4S . The molecular weight is 450.48 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Structural Aspects and Host–Guest Complexes

Research has shown interest in the structural aspects of amide-containing isoquinoline derivatives, leading to the formation of gels and crystalline solids upon treatment with different acids. These compounds, including analogs, form host–guest complexes with enhanced fluorescence emission, indicating potential applications in fluorescence-based sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Antimalarial and Antiviral Applications

A study on N-(phenylsulfonyl)acetamide derivatives revealed their potential as antimalarial agents. These compounds showed promising in vitro antimalarial activity, highlighting their potential application in developing new treatments for malaria. Additionally, their ADMET properties were characterized, suggesting suitability for further drug development processes (Fahim & Ismael, 2021).

Chemosensors for Metal Ions

Some derivatives have been developed as chemosensors for detecting metal ions like Zn2+ in biological and aqueous samples. These sensors show remarkable fluorescence enhancement in the presence of Zn2+, offering tools for environmental monitoring and biological research (Park et al., 2015).

Novel Fluorescent Sensors

A ratiometric fluorescent sensor based on quinoline and salicylhydrazide moieties has been synthesized for Zn2+ detection, showing high selectivity and sensitivity. Such sensors could be crucial for studies requiring precise measurements of zinc ion concentrations in various settings (Gu et al., 2014).

Drug Development Against Tuberculosis

2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This class of compounds shows promise for developing new treatments for tuberculosis, addressing the challenge of drug resistance (Pissinate et al., 2016).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-16-7-10-18(11-8-16)26-23(28)15-27-14-22(32(30,31)19-5-3-2-4-6-19)24(29)20-13-17(25)9-12-21(20)27/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNAORMAYYNYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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